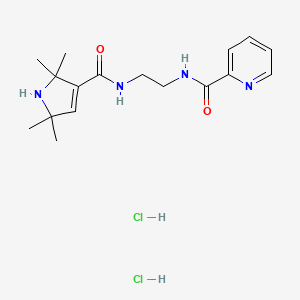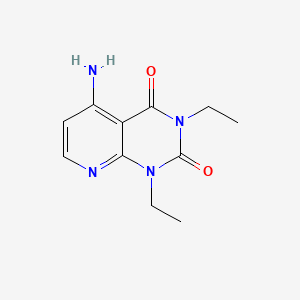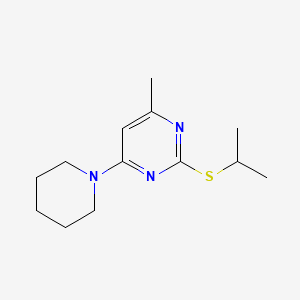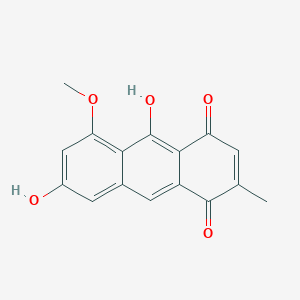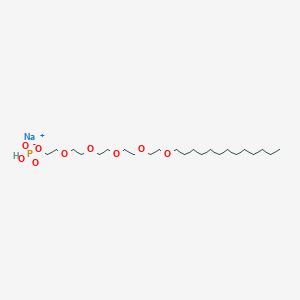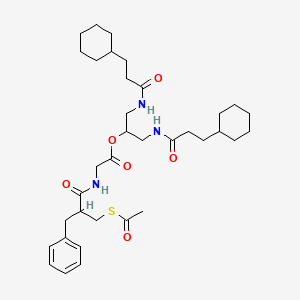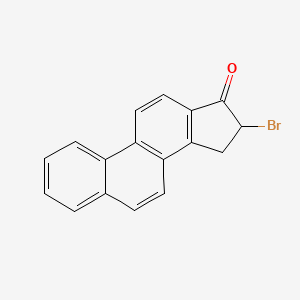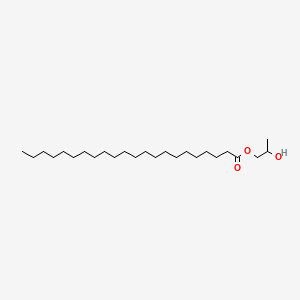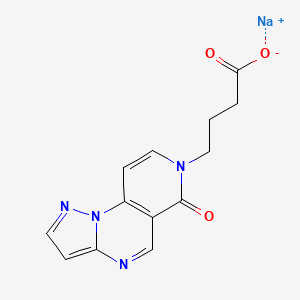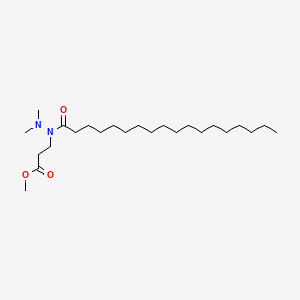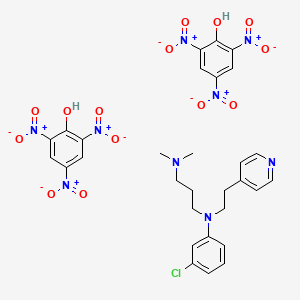
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate is a complex organic compound with a unique structure that includes a pyridine ring, a chlorinated aniline derivative, and a dipicrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate typically involves multiple steps. The starting materials often include pyridine derivatives and chlorinated aniline compounds. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, controlled heating and cooling cycles, and purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethylaniline
- N’-(3-chlorophenyl)-N,N-dimethyl-N’-(2-pyridin-4-ylethyl)propane-1,3-diamine
Uniqueness
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
97191-93-0 |
|---|---|
Molecular Formula |
C30H30ClN9O14 |
Molecular Weight |
776.1 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)-N,N-dimethyl-N'-(2-pyridin-4-ylethyl)propane-1,3-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H24ClN3.2C6H3N3O7/c1-21(2)12-4-13-22(18-6-3-5-17(19)15-18)14-9-16-7-10-20-11-8-16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-8,10-11,15H,4,9,12-14H2,1-2H3;2*1-2,10H |
InChI Key |
SKRRMAOJAJJWTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCC1=CC=NC=C1)C2=CC(=CC=C2)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


